molecular formula C7H6BrNO2 B2511862 2-Bromo-5-methoxyisonicotinaldehyde CAS No. 1256785-15-5

2-Bromo-5-methoxyisonicotinaldehyde

Cat. No.: B2511862
CAS No.: 1256785-15-5
M. Wt: 216.034
InChI Key: NHNNSDWNJKQSLA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyisonicotinaldehyde (CAS: 1256785-15-5) is a halogenated aromatic aldehyde with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 5, and an aldehyde group at position 4 (Figure 1). The compound’s InChIKey (NHNNSDWNJKQSLA-UHFFFAOYSA-N) and SMILES string (BrC1=CC(C=O)=C(C=N1)OC) confirm its regiochemistry and functional group arrangement . It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde moiety and electron-withdrawing substituents.

Properties

IUPAC Name

2-bromo-5-methoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNNSDWNJKQSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256785-15-5
Record name 2-bromo-5-methoxypyridine-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyisonicotinaldehyde typically involves the bromination of 5-methoxyisonicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-methoxyisonicotinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Bromo-5-methoxyisonicotinaldehyde and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 1256785-15-5 C₇H₆BrNO₂ 216.03 Aldehyde, methoxy, bromine Pharmaceutical intermediates
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Methoxy, bromine Ligand synthesis, agrochemicals
5-Bromo-2-chloroisonicotinic acid 886365-31-7 C₆H₃BrClNO₂ 236.45 Carboxylic acid, bromine, chlorine Antibiotic precursors
Methyl 2,5-dichloroisonicotinate 623585-74-0 C₇H₅Cl₂NO₂ 206.03 Ester, chlorine Polymer additives

Reactivity Studies

  • Cross-Coupling Efficiency : In palladium-catalyzed couplings, this compound demonstrated 85% yield with arylboronic acids, outperforming 3-bromo-5-methoxypyridine (72%) due to enhanced electrophilicity at the bromine site .

Biological Activity

2-Bromo-5-methoxyisonicotinaldehyde is a derivative of isonicotinaldehyde, characterized by the presence of a bromine atom and a methoxy group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C8H8BrNO2. The structure features:

  • An aldehyde functional group which contributes to its reactivity.
  • A bromine atom that enhances electrophilicity.
  • A methoxy group that can influence biological interactions.

These features make it a valuable candidate for further pharmacological exploration.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's electrophilic nature allows it to interact with nucleophilic sites on microbial proteins, potentially inhibiting their function. Research has shown varying degrees of effectiveness against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Case Study: Inhibition of TNF-α Production
A study conducted on macrophage cell lines treated with this compound showed a reduction in TNF-α production by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following points highlight potential pathways:

  • Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their activity.
  • Signal Transduction Modulation: The compound may interfere with signaling pathways involved in inflammation and microbial defense.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesSimilarity Index
2-Bromo-6-methylisonicotinaldehydeMethyl group instead of methoxy0.90
3-Bromo-5-methoxyisonicotinaldehydeDifferent position of bromine0.85
2-Bromo-4-methoxyisonicotinaldehydeDifferent position of methoxy0.80

The structural variations among these compounds can lead to differences in biological activity and reactivity, emphasizing the importance of specific functional groups in determining pharmacological effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • In vivo Studies: To assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies: To elucidate specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize derivatives for enhanced biological activity.

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